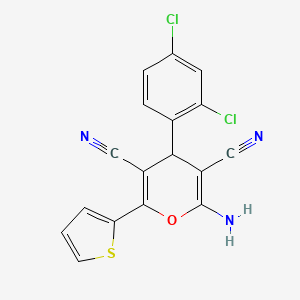![molecular formula C19H16N2O2S B12007360 4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine is a chemical compound with the molecular formula C19H16N2O2S . This compound is known for its unique structure, which includes a sulfonyl group and an imine linkage. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine typically involves the reaction of 4-aminophenyl sulfone with benzaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine linkage. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the imine linkage can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine involves its interaction with specific molecular targets. The sulfonyl group and imine linkage play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-Diaminodiphenyl sulfone (DDS): Known for its use in the treatment of leprosy and as a hardener for epoxy resins.
N-Acetyl-4,4’-diaminodiphenylsulfone: A derivative of DDS with similar properties.
Uniqueness
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine is unique due to its imine linkage, which imparts distinct chemical and biological properties. This differentiates it from other sulfonyl-containing compounds, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H16N2O2S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-[4-(benzylideneamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C19H16N2O2S/c20-16-6-10-18(11-7-16)24(22,23)19-12-8-17(9-13-19)21-14-15-4-2-1-3-5-15/h1-14H,20H2 |
Clé InChI |
DIKDAECHMPHKIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)



![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)
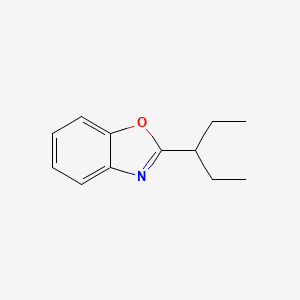
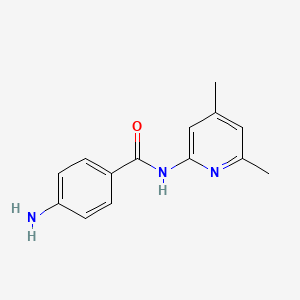
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
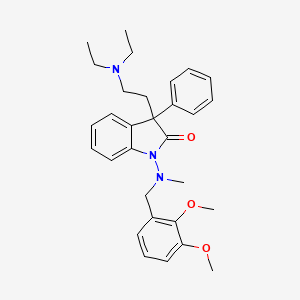
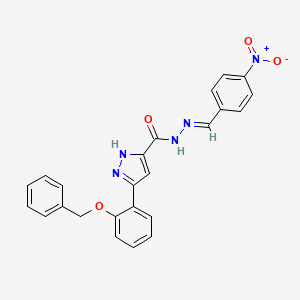

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)
